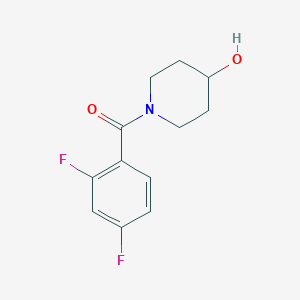
1-(2,4-Difluorobenzoyl)piperidin-4-ol
Vue d'ensemble
Description
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound . It is used as a reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .
Molecular Structure Analysis
The molecular formula of this compound is C14H15F2NO2 . The molecular weight is 267.276 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 267.276 g/mol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
1-(2,4-Difluorobenzoyl)piperidin-4-ol is a chemical compound that has attracted interest in various scientific research fields. While specific studies directly related to this compound are not readily available, insights into related compounds, such as those involving piperidine structures, can shed light on the potential applications and significance of this compound in scientific research.
Chemical Synthesis and Reactivity
Piperidine derivatives, including those structurally related to this compound, are central to numerous synthetic organic chemistry applications. For instance, studies have explored nucleophilic aromatic substitution reactions involving piperidine, highlighting the reactivity of such compounds under various conditions (Pietra & Vitali, 1972). These reactions are fundamental in constructing complex molecules for pharmaceuticals and materials science.
Biological Activities and Drug Discovery
Research on piperidine derivatives has also been extensive in the pharmacological domain, where their incorporation into drug molecules has been explored for neuropsychiatric disorders treatment. The structure-activity relationships of dopamine D2 receptor ligands, for example, indicate that piperidine moieties are crucial for the therapeutic potential of certain antipsychotic and antidepressant drugs (Jůza et al., 2022). Such studies underscore the relevance of this compound analogs in developing new medications.
Optoelectronic Materials
The application of piperidine and related derivatives extends beyond biology into the realm of materials science. Compounds incorporating piperidine structures have been investigated for their optoelectronic properties, especially in the context of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018). These findings reveal the potential of this compound derivatives in the design and development of novel optoelectronic materials.
Safety and Hazards
Orientations Futures
Piperidine-containing compounds, such as 1-(2,4-Difluorobenzoyl)piperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmacological applications of these compounds .
Mécanisme D'action
Target of Action
The primary target of 1-(2,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it blocks the CCR5 receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 infections . The compound’s antagonistic activities against the CCR5 receptor have been evaluated .
Analyse Biochimique
Biochemical Properties
1-(2,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CCR5, a chemokine receptor involved in the entry process of HIV-1 . The compound acts as an antagonist to CCR5, inhibiting its activity and thereby preventing the virus from entering host cells. This interaction is primarily driven by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with additional lipophilic interactions facilitated by the difluorobenzoyl group .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By antagonizing CCR5, this compound disrupts the signaling pathways that are crucial for HIV-1 entry and replication . This disruption leads to altered gene expression patterns and metabolic changes within the infected cells, ultimately inhibiting viral replication and spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, blocking its interaction with the HIV-1 envelope glycoprotein . This binding inhibits the receptor’s activity, preventing the virus from entering the host cell. Additionally, the compound may influence other cellular proteins and enzymes, leading to changes in gene expression and enzyme activity that further contribute to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its antiviral activity over several days, but the long-term impact on cellular health and function remains to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the CCR5 receptor on the cell surface. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach its site of action.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Post-translational modifications and targeting signals may influence its localization, ensuring that it reaches the appropriate site within the cell to exert its antiviral effects.
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDPVWUXQIZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)


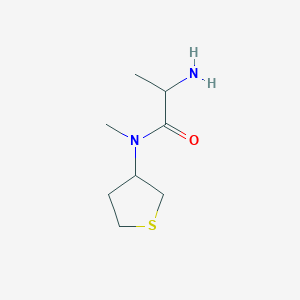
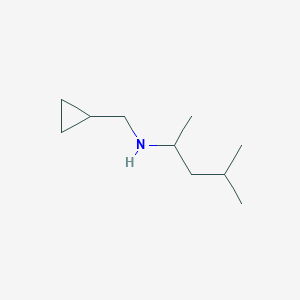
![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)

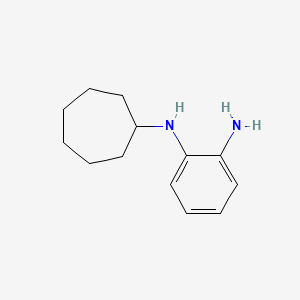
amine](/img/structure/B1462486.png)
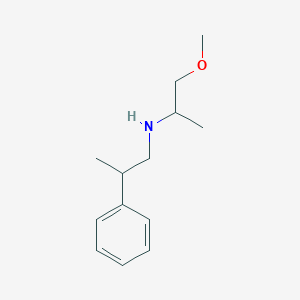
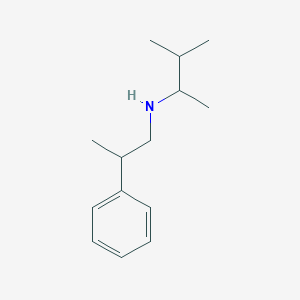

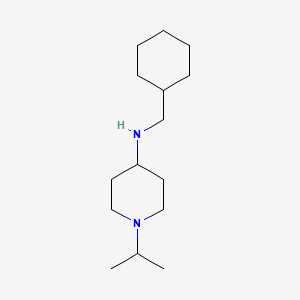
![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)
